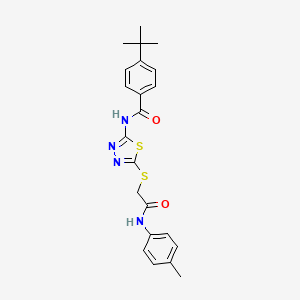![molecular formula C16H18N2O2S B2743165 N,N-dimethyl-4-[2-nitro-1-(phenylsulfanyl)ethyl]aniline CAS No. 110113-58-1](/img/structure/B2743165.png)
N,N-dimethyl-4-[2-nitro-1-(phenylsulfanyl)ethyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-4-[2-nitro-1-(phenylsulfanyl)ethyl]aniline is an organic compound that belongs to the class of aromatic amines It features a dimethylamino group attached to a phenyl group, with additional nitro and phenylsulfanyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[2-nitro-1-(phenylsulfanyl)ethyl]aniline typically involves the alkylation of aniline derivatives. One common method is the alkylation of aniline with methanol in the presence of an acid catalyst . The reaction can be represented as follows:
C6H5NH2+2CH3OH→C6H5N(CH3)2+2H2O
Alternatively, dimethyl ether can be used as the methylating agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-4-[2-nitro-1-(phenylsulfanyl)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can produce tetryl, a derivative with four nitro groups .
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-4-[2-nitro-1-(phenylsulfanyl)ethyl]aniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and other organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism by which N,N-dimethyl-4-[2-nitro-1-(phenylsulfanyl)ethyl]aniline exerts its effects involves interactions with molecular targets and pathways. The compound’s aromatic structure allows it to participate in various biochemical reactions, influencing cellular processes. Specific pathways and targets depend on the derivative and its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethyl-4-nitroaniline: Similar in structure but lacks the phenylsulfanyl group.
N,N-dimethyl-4-nitrosoaniline: Contains a nitroso group instead of a nitro group.
Uniqueness
N,N-dimethyl-4-[2-nitro-1-(phenylsulfanyl)ethyl]aniline is unique due to the presence of both nitro and phenylsulfanyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-(2-nitro-1-phenylsulfanylethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-17(2)14-10-8-13(9-11-14)16(12-18(19)20)21-15-6-4-3-5-7-15/h3-11,16H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVQLQCMYYWLEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C[N+](=O)[O-])SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide](/img/structure/B2743082.png)
![8-[(2-CHLOROBENZYL)SULFANYL]-1,3-DIMETHYL-7-(3-PHENYLPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B2743083.png)
![N-[Furan-2-yl-(4-methoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2743086.png)



![1,3-dimethyl-7-(3-nitrophenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2743094.png)

![2-(4-acetyl-2-methoxyphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide](/img/structure/B2743098.png)

![2-[4-(2-naphthylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid](/img/structure/B2743100.png)
![tert-butyl N-[(1S,2R)-2-formylcycloheptyl]carbamate](/img/structure/B2743102.png)

![2-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2743104.png)
